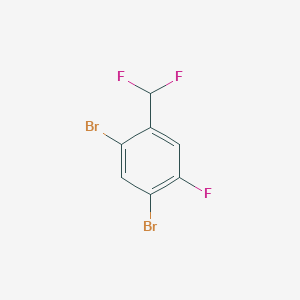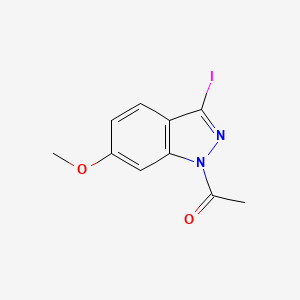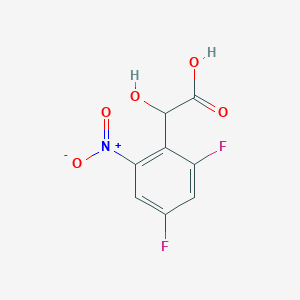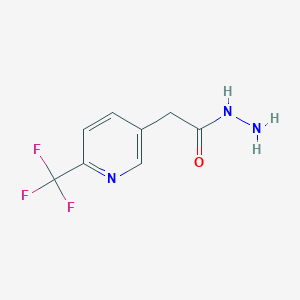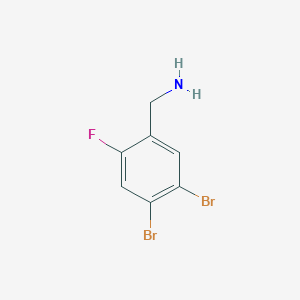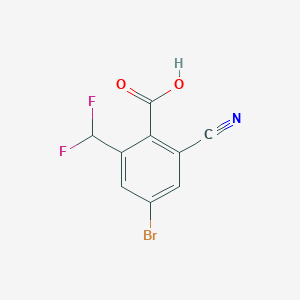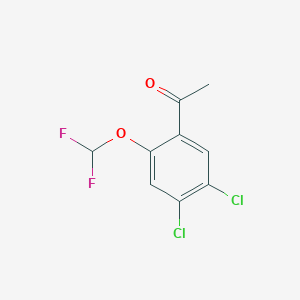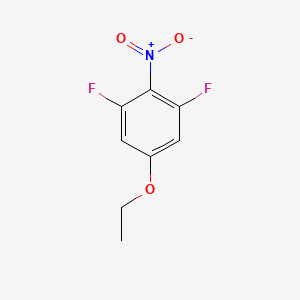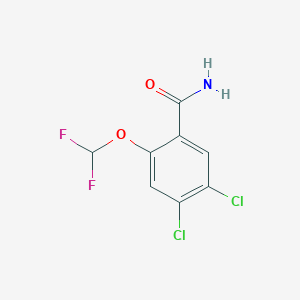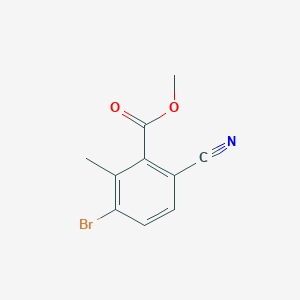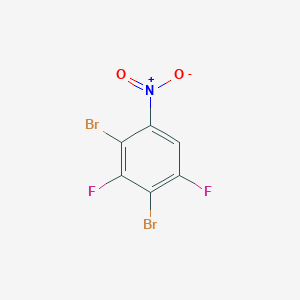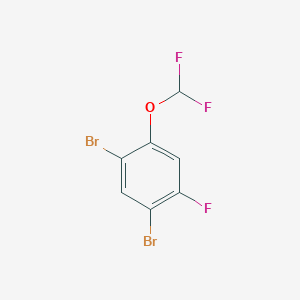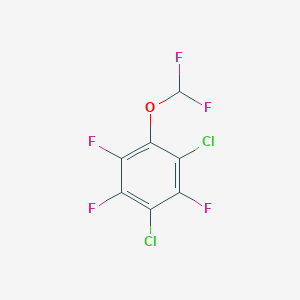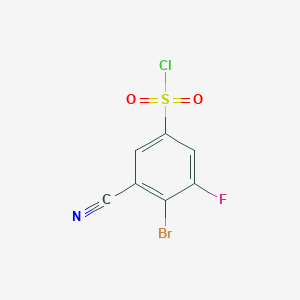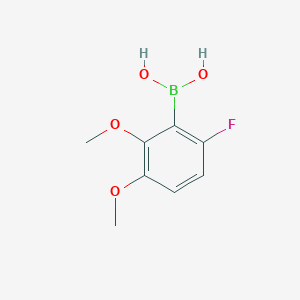
2,3-Dimethoxy-6-fluorophenylboronic acid
Vue d'ensemble
Description
2,3-Dimethoxy-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1451392-13-4 . It has a molecular weight of 199.97 and is a solid at room temperature . The IUPAC name for this compound is 6-fluoro-2,3-dimethoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for 2,3-Dimethoxy-6-fluorophenylboronic acid is 1S/C8H10BFO4/c1-13-6-4-3-5 (10)7 (9 (11)12)8 (6)14-2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as 2,3-Dimethoxy-6-fluorophenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis
2,3-Dimethoxy-6-fluorophenylboronic acid is a solid at room temperature . It has a molecular weight of 199.97 and is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
1. Synthesis of Novel Benzamide Compounds
- Application Summary: This compound is used as a starting material in the synthesis of novel benzamide compounds .
- Methods of Application: The compound is reacted with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives to produce a series of novel benzamide compounds .
- Results: The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of these compounds were more effective than the standards used in the study .
2. Furan Platform Chemicals
- Application Summary: This compound could potentially be used in the synthesis of furan platform chemicals (FPCs), which are derived from biomass .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions to convert biomass into FPCs .
- Results: The use of biomass for the synthesis of monomers for the manufacture of biodegradable polymers is considered effective. Furan-derived aliphatic C4–C6 diols and diamines are among the compounds that can be synthesized .
3. Suzuki–Miyaura Coupling
- Application Summary: Boronic acids, including “2,3-Dimethoxy-6-fluorophenylboronic acid”, are often used in Suzuki–Miyaura coupling, a type of palladium-catalyzed carbon-carbon bond forming reaction .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves the reaction of a boronic acid with a halide or pseudo-halide in the presence of a base and a palladium catalyst .
- Results: The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
4. Synthesis of Chiral Furans
- Application Summary: This compound could potentially be used in the synthesis of chiral furans .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions to convert biomass into furan derivatives .
- Results: The use of biomass for the synthesis of monomers for the manufacture of biodegradable polymers is considered effective. Furan-derived aliphatic C4–C6 diols and diamines are among the compounds that can be synthesized .
5. Preparation of Phenylboronic Catechol Esters
- Application Summary: This compound could potentially be used in the preparation of phenylboronic catechol esters .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions to convert boronic acids into phenylboronic catechol esters .
- Results: The results are not detailed in the source, but phenylboronic catechol esters are promising anion receptors for polymer electrolytes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-fluoro-2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUMLIMEFPUAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



